molecular formula C11H14Cl3NO B1496292 4-(3,5-Dichlorophenoxy)piperidine HCl

4-(3,5-Dichlorophenoxy)piperidine HCl

Cat. No.: B1496292
M. Wt: 282.6 g/mol
InChI Key: BHGJZFHAKSMOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dichlorophenoxy)piperidine HCl is a chlorinated piperidine derivative characterized by a 3,5-dichlorophenoxy substituent attached to the piperidine ring.

Properties

Molecular Formula

C11H14Cl3NO

Molecular Weight

282.6 g/mol

IUPAC Name

4-(3,5-dichlorophenoxy)piperidine;hydrochloride

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10;/h5-7,10,14H,1-4H2;1H

InChI Key

BHGJZFHAKSMOEU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(3,5-Dichlorophenoxy)piperidine HCl with key analogs:

Compound Molecular Formula Substituents Molecular Weight Key Properties/Applications
4-(3,5-Dichlorophenoxy)piperidine HCl C₁₁H₁₂Cl₂NO₂·HCl (est.) 3,5-dichlorophenoxy ~309.0 (est.) Potential CNS activity (inferred)
4-(3,5-Dimethoxyphenoxy)piperidine HCl C₁₃H₂₀ClNO₃ 3,5-dimethoxyphenoxy 309.96 Research chemical
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl diphenylmethoxy 303.83 Pharmaceutical intermediate
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl fluorophenyl, benzodioxol 365.83 SSRI antidepressant
2,4-D (Herbicide) C₈H₆Cl₂O₃ 2,4-dichlorophenoxy acetic acid 221.04 Herbicide
Key Observations:
  • In contrast, diphenylmethoxy substituents (e.g., in 4-(Diphenylmethoxy)piperidine HCl) introduce steric bulk, which may reduce solubility but improve receptor binding specificity .
  • Pharmacological Potential: Unlike Paroxetine, which contains a fluorophenyl group critical for serotonin reuptake inhibition, the dichlorophenoxy group in the target compound may favor interactions with different biological targets, such as ion channels or enzymes .

Stability and Reactivity

  • The dichlorophenoxy group may enhance stability against oxidative degradation compared to methoxy or hydroxyl analogs. However, the electron-withdrawing nature of chlorine atoms could increase susceptibility to nucleophilic substitution reactions, particularly under basic conditions .

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